4-Pentylbenzaldehyde

Description

Nomenclature and Chemical Structure of 4-Pentylbenzaldehyde

This compound is systematically named as such in accordance with IUPAC nomenclature. nist.gov It is also commonly referred to as p-pentylbenzaldehyde or 4-n-amylbenzaldehyde. nist.govnist.gov The compound is registered under the CAS number 6853-57-2. nist.govnist.gov

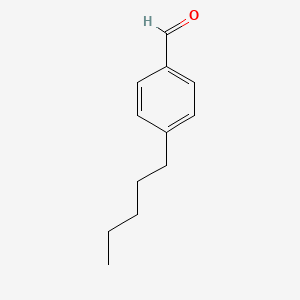

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a pentyl group at the fourth (para) position and a formyl (aldehyde) group at the first position. ontosight.ai Its molecular formula is C12H16O, and it has a molecular weight of approximately 176.26 g/mol . nist.govontosight.ai

Historical Context of Research on this compound and its Analogs

Research involving benzaldehyde (B42025) derivatives is extensive, with early studies focusing on their synthesis and chemical reactivity. The exploration of substituted benzaldehydes, including those with alkyl chains like the pentyl group, has been driven by the desire to modify the physical and chemical properties of the parent molecule for various applications. For instance, the synthesis of this compound has been described in the context of preparing porphyrin derivatives. rsc.org

Analogs of this compound, such as other 4-alkyl substituted benzaldehydes, have been investigated for their ability to act as promoters in zeolite-catalyzed reactions. chemrxiv.org Research has shown a significant increase in the production of dimethyl ether (DME) when using these promoters, with this compound being the most potent among the tested alkylbenzaldehydes. chemrxiv.org Furthermore, related dihydroxy-pentyl-benzaldehyde compounds have been studied for their potential antioxidant and anti-inflammatory properties. minglangchem.com

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its role as a crucial building block in organic synthesis. lookchem.com Its bifunctional nature, possessing both an aromatic ring and a reactive aldehyde group, allows for a wide range of chemical transformations. This makes it a valuable intermediate for creating more complex molecules with desired properties.

One of the most notable areas of research for this compound is in the field of liquid crystals. wisc.eduuchicago.edu The molecular shape and properties of its derivatives are relevant to the formation of liquid crystalline phases. Additionally, its use as a promoter in industrial catalysis, specifically in the dehydration of methanol (B129727) to dimethyl ether, highlights its practical importance. chemrxiv.org The ability of this compound to significantly enhance reaction rates at very low concentrations makes it an attractive subject for further investigation. chemrxiv.org

Overview of Key Research Areas Involving this compound

The research applications of this compound are primarily concentrated in a few key areas:

Organic Synthesis: It serves as a precursor in the synthesis of a variety of organic compounds. lookchem.com For example, it can be used to produce 2,5-bis-(4-pentyl-phenyl)- ontosight.aidioxane. lookchem.com It is also a starting material for the synthesis of 4-pentylphenylacetic acid. ontosight.ai

Liquid Crystals: The molecular structure of this compound is relevant to the design and synthesis of liquid crystal materials. wisc.eduuchicago.eduucl.ac.uk The related compound 4'-pentyl-4-biphenylcarbonitrile is a well-known nematic liquid crystal. uchicago.edusigmaaldrich.com

Catalysis: Recent studies have identified this compound as a highly effective promoter for the zeolite-catalyzed dehydration of methanol to dimethyl ether. chemrxiv.org

Materials Science: The compound and its derivatives are utilized in the development of new materials. innovationnewsnetwork.comccsenet.org For instance, it can be a component in the synthesis of complex molecules for materials with specific optical or electronic properties. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pentylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVZPRUSNWNSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064494 | |

| Record name | Benzaldehyde, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6853-57-2 | |

| Record name | 4-Pentylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6853-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006853572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pentylbenzaldehyde and Derivatives

Established Synthetic Pathways for 4-Pentylbenzaldehyde

Grignard Reactions in this compound Synthesis

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and can be adapted for the synthesis of benzaldehydes. The process typically involves the reaction of a Grignard reagent, an organomagnesium halide, with a suitable formylating agent. organic-chemistry.orgpressbooks.pub For the synthesis of this compound, a Grignard reagent derived from a 4-pentylphenyl halide would be reacted with a formylating agent like N,N-dimethylformamide (DMF). walisongo.ac.id

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the formylating agent. chemistryconnected.comyoutube.com This addition is followed by an acidic workup to hydrolyze the intermediate and yield the final aldehyde product. walisongo.ac.idyoutube.com The success of the Grignard reaction is highly dependent on anhydrous conditions, as the reagent readily reacts with protic solvents like water. chemistryconnected.commnstate.edu

| Reagent | Role |

| 4-Pentylphenylmagnesium halide | Nucleophile |

| N,N-Dimethylformamide (DMF) | Formylating agent |

| Anhydrous Ether | Solvent |

| Acid (e.g., HCl) | For workup |

Vilsmeier-Haack Reaction Approaches to this compound Analogs

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. scirp.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphoryl chloride (POCl₃). jk-sci.comwikipedia.org This reaction is particularly effective for introducing a formyl group onto activated aromatic rings. thieme-connect.dechemistrysteps.com

For the synthesis of this compound analogs, an appropriately substituted pentylbenzene (B43098) would serve as the substrate. The electron-donating alkyl group directs the formylation primarily to the para position. jk-sci.commasterorganicchemistry.com The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent is the active electrophile. organic-chemistry.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. jk-sci.comwikipedia.org This method has been successfully applied to various aromatic and heteroaromatic compounds. chemistrysteps.comuj.ac.za

| Reactant/Reagent | Function |

| Pentylbenzene | Aromatic Substrate |

| N,N-Dimethylformamide (DMF) | Forms Vilsmeier reagent |

| Phosphoryl Chloride (POCl₃) | Activates DMF |

| Water | Hydrolysis of intermediate |

Ortho-formylation Techniques for Substituted Benzaldehydes, including this compound

Directed ortho-formylation is a powerful strategy for regioselectively introducing a formyl group at the position adjacent to a directing group on an aromatic ring. organic-chemistry.org For phenols, the Duff reaction, which uses hexamethylenetetramine in an acidic medium, is a classic method for ortho-formylation. thieme-connect.de More modern variations utilize magnesium dichloride and triethylamine (B128534) with paraformaldehyde to achieve high ortho-selectivity. mdma.ch These methods have been shown to be effective for a range of substituted phenols. mdma.chorgsyn.org

Another approach involves directed ortho-metalation, where a directing group facilitates the deprotonation of the ortho-position by a strong base, followed by quenching with a formylating agent. organic-chemistry.org A recently developed method utilizes dichloromethyl methyl ether and silver trifluoromethanesulfonate (B1224126) for the direct and mild formylation of substituted benzenes, including those with phenolic hydroxyl groups, at low temperatures. researchgate.netacs.org This technique is tolerant of various protecting groups. researchgate.net

Demethylation Strategies for Hydroxy-Substituted 4-Pentylbenzaldehydes

The synthesis of hydroxy-substituted benzaldehydes often involves the demethylation of the corresponding methoxy-substituted precursors. sciencemadness.org Methoxy (B1213986) groups are stable and serve as effective protecting groups for hydroxyl functionalities during other synthetic steps. researchgate.net

| Demethylation Reagent | Conditions |

| Boron tribromide (BBr₃) | Room temperature or below |

| 47% Hydrobromic acid (HBr) | ~130°C |

| Alkyl thiols (e.g., 1-dodecanethiol) | ~130°C in NMP or DMSO |

| Dioxygenases (e.g., AlkB, ABH3) | Biological conditions |

Novel Synthetic Approaches and Innovations

Modular Synthesis Strategies for this compound Derivatives

Modular synthesis, a key concept in combinatorial chemistry, allows for the rapid generation of a diverse library of compounds from a set of building blocks. researchgate.netwikipedia.org This approach is highly valuable for drug discovery and materials science. rsc.org The synthesis of quinazolinone and isoquinoline (B145761) libraries, for example, has been achieved through combinatorial methods where various aldehydes are reacted with other starting materials. google.comgoogle.com

In the context of this compound derivatives, a modular approach would involve reacting this compound or a related precursor with a variety of other molecules in a systematic way. thieme-connect.com For instance, the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives has been accomplished by reacting 4-hydroxybenzaldehyde (B117250) derivatives with different phenacyl bromides. researchgate.netorientjchem.org This strategy allows for the creation of a range of structurally related compounds by simply changing one of the building blocks. nih.govmdpi.com Such methods often employ efficient one-pot reactions to streamline the synthesis and purification process. mdpi.com

Imine Condensation Reactions in this compound Derivative Synthesis

Imine or Schiff base formation is a fundamental reaction for derivatizing this compound. This condensation reaction occurs between a primary amine and a carbonyl compound, in this case, the aldehyde group of this compound, to form a characteristic carbon-nitrogen double bond (azomethine group). masterorganicchemistry.comscienceinfo.com The reaction is typically reversible and can be catalyzed by either acids or bases. scienceinfo.comresearchgate.net

The general mechanism involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal or carbinolamine intermediate. scienceinfo.com This intermediate then undergoes dehydration, often promoted by heat or a dehydrating agent, to yield the final imine product. masterorganicchemistry.comscienceinfo.com The stability of the resulting Schiff base is often enhanced when the nitrogen substituent is an aromatic ring. scienceinfo.com

Several methods have been developed to improve the efficiency of imine synthesis. Microwave irradiation has been shown to significantly reduce reaction times (to as little as 5 minutes) and, in some cases, increase yields by nearly 10% compared to conventional heating methods. analis.com.my For a more environmentally friendly approach, a "green" synthesis protocol has been developed using supercritical carbon dioxide (sc-CO₂). chemistryviews.org In this method, sc-CO₂ acts as both a solvent and a promoter, as it can form carbonic acid with the water produced during the reaction, which in turn autocatalyzes the condensation. chemistryviews.org This technique has been used to react various benzaldehyde derivatives with amines to produce imines in almost quantitative yields without the need for traditional organic solvents. chemistryviews.org

While direct examples using this compound are specific to proprietary research, the synthesis of derivatives from structurally similar compounds like 4-methylbenzaldehyde (B123495) and 4-propoxybenzaldehyde (B1265824) is well-documented. biointerfaceresearch.comukm.my These reactions typically involve condensing the aldehyde with a primary amine, sometimes in the presence of a metal salt to form metal complexes of the resulting Schiff base. biointerfaceresearch.com

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create complex molecules, offering high selectivity and milder reaction conditions than purely chemical methods. nih.gov This approach is particularly valuable in natural product synthesis. nih.gov

One notable application involving a this compound derivative is in the synthesis of Cannabigerol (CBG). A chemo-enzymatic route to CBG utilizes 2-hydroxy-6-methoxy-4-pentylbenzaldehyde as a key intermediate. mdpi-res.com Enzymes are employed for specific transformations that would be challenging to achieve with conventional chemistry, demonstrating the power of biocatalysis in constructing cannabinoid frameworks. nih.govmdpi-res.com

A common chemo-enzymatic strategy involves the use of lipases. For instance, a two-step method has been developed for propenylbenzenes, which are structurally related to derivatives of this compound. frontiersin.orgnih.gov The process begins with a lipase-catalyzed epoxidation of the propenylbenzene, followed by hydrolysis to form a diol. frontiersin.orgnih.gov This diol can then be subjected to microbial oxidation using bacterial strains like Dietzia sp. or Rhodococcus erythropolis to produce hydroxy ketones. frontiersin.orgnih.gov This demonstrates a powerful method for introducing specific oxygenated functionalities under gentle, biologically-compatible conditions.

The broader field of chemo-enzymatic synthesis is rapidly expanding, with enzymes being used for a range of applications from creating chiral building blocks to performing complex cascade reactions that quickly build molecular complexity. nih.govrsc.org

Derivatization and Functionalization of this compound

The functionalization of the this compound scaffold is essential for creating a diverse range of molecules with specific properties. Modifications can be targeted at the aromatic ring, the aldehyde group, or the pentyl side chain.

Synthesis of Phenolic and Alkyl-Chain Modified Derivatives

Modifying the phenolic and alkyl components of this compound derivatives is key to synthesizing a variety of bioactive compounds.

Phenolic Modification: The introduction of hydroxyl groups onto the benzene (B151609) ring is a common strategy. 2,4-Dihydroxy-6-pentylbenzaldehyde (B3158133), a crucial precursor for cannabinoids, can be synthesized from 1,3-dimethoxy-5-pentylbenzene. mdpi.com The process involves a Grignard reaction with dimethylformamide to introduce the aldehyde group, followed by demethylation using aluminum chloride (AlCl₃) to yield the dihydroxy product. mdpi.com Similarly, C-methylation of olivetol (B132274) (5-pentylresorcinol) can produce derivatives like 2,6-dihydroxy-3-methyl-4-pentylbenzaldehyde. acs.orgnih.gov The formylation of olivetol using phosphoryl chloride in DMF has been shown to be regioselective, adding the aldehyde group at the position ortho to a phenol (B47542) and the pentyl group. nih.gov

Alkyl-Chain Modification: The pentyl side chain can also be functionalized. A method for the direct, one-pot oxidation of arylalkanes to 1,4-diketones has been developed using a manganese(III) porphyrin catalyst. rsc.org This reaction demonstrates high regioselectivity, targeting the distant parts of the alkyl chain after the benzylic position is oxidized. rsc.org This method provides a pathway to important synthetic intermediates for creating five-membered heterocycles. rsc.org The synthesis of phenolipids, which are amphiphilic molecules created by adding hydrophobic fatty acid chains to a phenolic core, represents another strategy for alkyl chain modification, often enhancing properties like membrane permeability. mdpi.com

The table below summarizes the synthesis of some key phenolic derivatives.

| Starting Material | Reagents | Product | Citation |

| 1,3-dimethoxy-5-pentylbenzene | 1. Mg, THF; 2. DMF; 3. AlCl₃ | 2,4-dihydroxy-6-pentylbenzaldehyde | mdpi.com |

| Olivetol | POCl₃, DMF | 2,4-dihydroxy-6-pentylbenzaldehyde | nih.gov |

| 2,4-dihydroxy-5-methyl-6-pentylbenzaldehyde | N/A (secondary product) | 2,6-dihydroxy-3-methyl-4-pentylbenzaldehyde | acs.orgnih.gov |

Incorporation into Complex Molecular Architectures (e.g., Cannabinoid Analogs)

Derivatives of this compound are fundamental building blocks in the synthesis of natural and synthetic cannabinoids. lehigh.edunih.gov The pentyl side chain is a common feature in many potent cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).

The synthesis of cannabinoid analogs often involves the condensation of a substituted this compound with a suitable terpene derivative. For example, the synthesis of CBD-aldehyde involves an electrophilic aromatic substitution reaction between 2,4-dihydroxy-6-pentylbenzaldehyde and (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol. mdpi.com Other key intermediates include:

2,6-dihydroxy-4-n-pentylbenzaldehyde (2-formyl-olivetol): Required for the synthesis of certain THC analogs. lehigh.edu

2-hydroxy-6-methoxy-4-pentylbenzaldehyde: Used as a precursor in synthetic pathways to various cannabinoids. nih.govamazonaws.com

2,6-dimethoxy-4-pentylbenzaldehyde: A patented intermediate for cannabinoid synthesis. google.com

Researchers have also developed novel cannabinoid derivatives by modifying the core structure. For instance, C-methylated phytocannabinoids have been synthesized by reacting C-methylated olivetol derivatives with (1S,4R)-p-mentha-2,8-dien-1-ol (PMD) in the presence of a catalyst like boron trifluoride diethyl etherate. acs.org These synthetic strategies allow for the creation of a wide range of cannabinoid analogs, enabling detailed structure-activity relationship (SAR) studies. lehigh.edu

The following table highlights key intermediates and their roles in cannabinoid synthesis.

| This compound Derivative | Role in Synthesis | Resulting Compound Class | Citations |

| 2,6-dihydroxy-4-pentylbenzaldehyde | Precursor for Gatterman formylation | THC Analogs | lehigh.edu |

| 2-hydroxy-6-methoxy-4-pentylbenzaldehyde | Intermediate for cyclization | Cannabinoids | nih.govamazonaws.com |

| 2,4-dihydroxy-6-pentylbenzaldehyde | Reacts with p-mentha-2,8-dien-1-ol | CBD-aldehyde | mdpi.com |

| C-methylated olivetol aldehydes | Reacts with PMD | C-methylated Cannabinoids | acs.org |

Formation of Schiff Bases and Other Imine-Based Compounds

The aldehyde functional group of this compound and its derivatives is readily converted into imines, also known as Schiff bases, through condensation with primary amines. masterorganicchemistry.combiointerfaceresearch.com This reaction is a cornerstone of combinatorial chemistry and is used to generate diverse molecular libraries. The resulting C=N (azomethine) bond is crucial for the structure of many biologically active compounds and ligands used in coordination chemistry. biointerfaceresearch.comukm.my

The synthesis is typically a straightforward condensation, often catalyzed by acid or base, where water is eliminated. masterorganicchemistry.comscienceinfo.com For example, a Schiff base can be formed by reacting 4-methylbenzaldehyde with 2-aminobenzohydrazide. biointerfaceresearch.com The resulting imine can then be used as a ligand to form complexes with various transition metals like Co(II), Cu(II), Zn(II), and Ni(II). biointerfaceresearch.com These metal complexes themselves often exhibit enhanced biological activities compared to the free Schiff base ligand. researchgate.net

Modern synthetic methods have been applied to improve this classic reaction. These include using microwave assistance to speed up the reaction or employing green solvents like supercritical CO₂ to minimize environmental impact. analis.com.mychemistryviews.org The imine products formed are valuable intermediates for synthesizing nitrogen-containing heterocyclic compounds and can serve as linkers in applications like electrochemical sensors. scienceinfo.comukm.my

Stereochemical Control and Regioselectivity in Synthesis

Achieving control over the spatial arrangement of atoms (stereochemistry) and the site of bond formation (regioselectivity) is paramount in modern organic synthesis, especially when constructing complex molecules like cannabinoid analogs from this compound precursors.

Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In the synthesis of this compound derivatives, regioselectivity is critical at several stages.

Aromatic Substitution: During the formylation of olivetol to produce 2,4-dihydroxy-6-pentylbenzaldehyde, the reaction is regioselective, favoring the addition of the aldehyde group to the position between the two hydroxyl groups. nih.gov Similarly, the bromination of 1,5-dimethoxy-3-pentylbenzene with N-bromosuccinimide selectively occurs at the C2 position. mdpi.com

Alkyl Chain Functionalization: The oxidation of the pentyl chain of this compound using a manganese porphyrin catalyst shows excellent regioselectivity, preferentially forming 1,4-diketones. rsc.org This control is attributed to a hydrophobic effect where the catalyst and substrate form a supramolecular complex that exposes distant parts of the alkyl chain to the reactive center. rsc.org

Stereochemical Control: Stereochemical control involves directing a reaction to form a specific stereoisomer. This is crucial as different stereoisomers of a molecule, such as cannabinoids, can have vastly different biological activities. lehigh.edu Control can be achieved using chiral catalysts, chiral auxiliaries, or by employing stereoselective reactions. numberanalytics.com

In the context of cannabinoid synthesis, controlling the stereochemistry at multiple chiral centers is a significant challenge. For instance, the relative stereochemistry of the hydroxyl group at C9 in THC analogs can determine whether the compound is more or less active. lehigh.edu Advanced strategies, such as using chiral Lewis acid complexes like (S)-BINOL·SnCl₄, can influence the stereochemical outcome of key bond-forming steps, such as intramolecular Friedel-Crafts cyclizations. nih.gov These methods can dramatically increase the diastereoselection of a reaction, leading to the preferential formation of one desired stereoisomer. nih.gov The ability to control the stereochemical outcome is essential for synthesizing specific, potent, and safe therapeutic agents derived from the this compound framework. beilstein-institut.de

Advanced Spectroscopic and Analytical Characterization in 4 Pentylbenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.

Proton NMR (¹H NMR) Analysis of 4-Pentylbenzaldehyde and its Derivatives

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen environments in this compound. The spectrum provides characteristic signals for the aldehydic proton, the aromatic protons, and the protons of the pentyl chain. The aldehydic proton typically appears as a singlet in the downfield region, around 9.5-10.0 ppm. The aromatic protons on the benzene (B151609) ring usually present as two distinct doublets, a result of their ortho- and meta-coupling. The signals for the pentyl group's protons are found in the upfield region, with chemical shifts and splitting patterns corresponding to their specific positions on the alkyl chain. vulcanchem.comresearchgate.netresearchgate.netscielo.br

Derivatives of this compound, such as those with additional substituents on the aromatic ring, exhibit more complex ¹H NMR spectra. For instance, the introduction of hydroxyl or methoxy (B1213986) groups can shift the signals of adjacent protons and alter their coupling patterns, providing valuable information about the substituent's position. oup.comfigshare.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | ~9.9 | s (singlet) |

| Aromatic H (ortho to CHO) | ~7.8 | d (doublet) |

| Aromatic H (meta to CHO) | ~7.3 | d (doublet) |

| Benzylic CH₂ | ~2.6 | t (triplet) |

| (CH₂)₃ | ~1.6 | m (multiplet) |

| Terminal CH₃ | ~0.9 | t (triplet) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. savemyexams.comudel.edu Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing far downfield, typically in the range of 190-200 ppm. hw.ac.uk The aromatic carbons show signals in the 120-150 ppm region, with the carbon attached to the aldehyde group (ipso-carbon) and the carbon attached to the pentyl group appearing at different shifts from the other aromatic carbons. The carbons of the pentyl chain resonate in the upfield region, generally between 14 and 36 ppm. rsc.orgorganicchemistrydata.orglibretexts.org

The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom, making it a powerful tool for confirming the substitution pattern on the benzene ring in various derivatives. organicchemistrydata.orgresearchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl C (CHO) | ~192 |

| Aromatic C (ipso, attached to CHO) | ~135 |

| Aromatic C (ipso, attached to pentyl) | ~150 |

| Aromatic C (ortho to CHO) | ~130 |

| Aromatic C (meta to CHO) | ~129 |

| Benzylic CH₂ | ~36 |

| CH₂ (C2 of pentyl) | ~31 |

| CH₂ (C3 of pentyl) | ~31 |

| CH₂ (C4 of pentyl) | ~22 |

| Terminal CH₃ | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

For more complex structural and conformational analysis of this compound and its derivatives, advanced NMR techniques are employed. unimelb.edu.au Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, helping to definitively assign all signals in the ¹H and ¹³C spectra. ipb.pt

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.comk-labor.de In the analysis of this compound, GC separates the compound from any impurities present in the sample. thermofisher.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each. deakin.edu.audigicomst.ieresearchgate.netnih.govinnovatechlabs.com The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (176.25 g/mol ), confirming its identity. nist.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, often showing characteristic losses of the aldehyde group or fragments from the pentyl chain. This technique is highly effective for assessing the purity of a sample and identifying any byproducts or contaminants. figshare.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.orggcms.czmdpi.com This precision allows for the determination of the exact molecular formula of a compound. missouri.edumsu.edu For this compound (C₁₂H₁₆O), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This level of accuracy is critical for confirming the identity of newly synthesized compounds and for providing unambiguous evidence of their elemental formula.

X-ray Crystallography for Solid-State Structure Determination

While a direct crystal structure of this compound itself is not readily found in the search results, the analysis of its derivatives showcases the power of this technique. In one instance, the X-ray analysis of a reaction byproduct involving a benzaldehyde (B42025) derivative revealed the relative configuration of methyl and hydroxy groups, both in equatorial positions, and showed the formation of dimers stabilized by intramolecular hydrogen bonds within the crystal. thieme-connect.com

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| CCDC Number | 2103182 |

Data derived from a study on a phenylthiosemicarbazone transporter bearing a this compound substituent. chemrxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of an aldehyde is characterized by several key absorption bands. For aromatic aldehydes like this compound, the strong carbonyl (C=O) stretching vibration is particularly diagnostic. pressbooks.pubopenstax.org Conjugation of the aldehyde to the aromatic ring lowers the absorption frequency to around 1705 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org This is a shift from saturated aldehydes, which typically show this absorption near 1730 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org

Furthermore, aldehydes exhibit characteristic C-H stretching absorptions for the aldehyde proton, which appear as two distinct bands between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org The presence of these bands is a clear indicator of an aldehyde functional group and helps distinguish it from a ketone. pressbooks.pubopenstax.org The IR spectrum of benzaldehyde, a parent compound to this compound, clearly shows these features. pressbooks.pubresearchgate.netlibretexts.orgdocbrown.info The spectrum of this compound would also be expected to show absorptions related to the aromatic ring, including C-H stretching vibrations around 3000-3100 cm⁻¹ and C-C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgdocbrown.infolibretexts.org The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.infolibretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Aldehyde C-H | 2800–2860 and 2700–2760 | Two characteristic stretching bands |

| Carbonyl (C=O) | ~1705 | Strong stretching vibration, lowered by conjugation |

| Aromatic C-H | 3000–3100 | Stretching vibrations |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. wikipedia.org For this compound, gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are routinely employed.

Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. savemyexams.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. savemyexams.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. savemyexams.com The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property used for identification. savemyexams.com

GC is often coupled with mass spectrometry (GC-MS), which provides structural information about the separated components, aiding in their definitive identification. epa.govund.edu Studies have utilized GC and GC-MS for the analysis of various aldehydes, including alkylated benzaldehydes. epa.govcopernicus.org For instance, a novel amphiphilic triblock copolymer bonded with a benzimidazolium ionic liquid has been developed as a stationary phase for capillary GC, demonstrating high resolution for a wide range of analytes, including isomers. researchgate.net While specific retention times for this compound are not detailed in the provided search results, GC analysis is a standard method for assessing its purity and for its determination in various matrices. future4200.comdigicomst.ie

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. torontech.comnih.gov It is particularly useful for non-volatile or thermally sensitive compounds. In the context of this compound and related compounds, HPLC is crucial for purity assessment and quantification. torontech.comchromforum.org

Reverse-phase HPLC, often using a C18 column, is a common mode of separation for aromatic aldehydes. nih.gov The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. nih.gov Detection is frequently carried out using an ultraviolet (UV) detector, as aromatic compounds like this compound absorb UV light. myfoodresearch.com For quantitative analysis, the peak area in the chromatogram is proportional to the concentration of the compound. chromforum.org Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance the detection of aldehydes by HPLC, especially for trace-level analysis. epa.gov While specific HPLC methods for this compound are not extensively detailed, the analysis of analogous compounds suggests that a mobile phase of acetonitrile (B52724) and water would be suitable. myfoodresearch.comrsc.org

Table 3: Typical HPLC Parameters for Aldehyde Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis or Diode Array Detector (DAD) |

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. wikipedia.orgsigmaaldrich.comlibretexts.org In a typical TLC experiment, a small amount of the sample is spotted onto a plate coated with an adsorbent material (stationary phase), such as silica (B1680970) gel. wikipedia.orgwsu.edu The plate is then placed in a chamber with a solvent or solvent mixture (mobile phase), which moves up the plate by capillary action. wikipedia.org

For monitoring a reaction involving this compound, TLC can be used to track the disappearance of the starting material and the appearance of the product. wikipedia.orgwsu.eduresearchgate.net Visualization of the separated spots on the TLC plate can be achieved using UV light, as aromatic aldehydes are typically UV-active. libretexts.orglabster.com Alternatively, chemical staining reagents can be used. illinois.eduepfl.chsilicycle.com For aldehydes and ketones, a solution of 2,4-dinitrophenylhydrazine (DNPH) is a common stain, which reacts with the carbonyl group to produce colored spots (aldehydes typically give bright orange spots). illinois.eduepfl.ch Other general-purpose stains like potassium permanganate (B83412) or p-anisaldehyde can also be effective. libretexts.orgsilicycle.com The relative mobility of a compound, known as the Rf value, is a characteristic property under a specific set of TLC conditions (stationary phase, mobile phase, and temperature). libretexts.org

Table 4: Common TLC Visualization Methods for Aromatic Aldehydes

| Method | Principle | Observation |

|---|---|---|

| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds | Dark spots on a fluorescent background |

| 2,4-Dinitrophenylhydrazine (DNPH) | Reaction with carbonyl group to form a hydrazone | Bright orange spots |

| Potassium Permanganate | Oxidation of the aldehyde group | Yellow to brown spots on a purple background |

Computational and Theoretical Studies of 4 Pentylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a lens into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods have been applied to understand the behavior of benzaldehyde (B42025) derivatives in various chemical environments.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.com

For a molecule like 4-Pentylbenzaldehyde, the electron-donating pentyl group attached to the aromatic ring influences the energy levels of these frontier orbitals. Quantum chemical calculations can precisely determine these energies, providing insight into the molecule's reactivity. wuxibiology.comrsc.org For instance, in reactions where this compound acts as an electron donor, the energy and distribution of its HOMO are paramount. Conversely, its behavior as an electrophile is dictated by the LUMO. wuxibiology.com While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, the principles of frontier molecular orbital theory are essential for interpreting its reactivity in complex chemical systems. wuxibiology.comschrodinger.com

Quantum chemical calculations are pivotal in elucidating complex reaction mechanisms that are otherwise difficult to probe experimentally. rsc.org Studies on the dehydration of methanol (B129727) to dimethyl ether (DME) within H-ZSM-5 zeolite have identified this compound as a highly effective promoter. researchgate.netchemrxiv.org Computational modeling has been key to understanding how it facilitates this reaction. researchgate.net

The proposed mechanism involves the competitive adsorption of the this compound promoter onto a Brønsted acid site within the zeolite. researchgate.netchemrxiv.org This is followed by a reaction with methanol to form a hemiacetal intermediate. The subsequent loss of a water molecule from this intermediate generates a highly reactive and transient methyl oxonium species, specifically [4-pentyl-C6H4-C(H)(=O-Me)]+. researchgate.netchemrxiv.org This key intermediate then undergoes an SN2 reaction with another methanol molecule, yielding DME and regenerating the original this compound and the Brønsted acid site, allowing the catalytic cycle to continue. researchgate.netchemrxiv.org The stability of the crucial methyl oxonium intermediate is enhanced by the electron-donating nature of the para-alkyl substituent on the aromatic ring and the confining, solvent-like effect of the zeolite pores. chemrxiv.org

Theoretical calculations are frequently used to predict and interpret spectroscopic data, such as infrared (IR) spectra. nih.govuc.ptjocpr.com By calculating the vibrational frequencies of a molecule in a given environment, researchers can assign specific spectral bands to the corresponding molecular motions. nih.gov

In the study of the this compound-promoted methanol dehydration reaction, in-situ Fourier-transform infrared (FT-IR) spectroscopy was used to monitor the species present within the zeolite catalyst during the reaction. researchgate.net These experimental observations, when combined with insights from quantum chemical modeling, provide strong evidence for the proposed reaction mechanism. For example, a distinctive IR band observed at 1547 cm⁻¹ was attributed to the formation of the computationally predicted methyl oxonium species derived from this compound. researchgate.net The excellent agreement between the predicted properties of this intermediate and the experimental FT-IR data lends significant support to its role in the catalytic cycle. chemrxiv.orgnih.gov

Reaction Mechanism Elucidation

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the movements and interactions of atoms and molecules over time. These simulations have been crucial for understanding the diffusion and interaction of this compound within the confined nanoscale environment of zeolite pores. chemrxiv.orgrsc.org

MD simulations have shown that the diffusion of 4-n-alkyl benzaldehydes, including this compound, within ZSM-5 zeolite is a slow process. chemrxiv.orgchemrxiv.org Unlike some other classes of molecules where diffusion rates decrease with increasing alkyl chain length, aromatic aldehyde promoters tend to have similarly low diffusion coefficients regardless of the length of their alkyl substituent. rsc.orgchemrxiv.org

These simulations reveal a distinct preference for the promoter molecules to diffuse through the straight pores of the ZSM-5 framework. rsc.orgchemrxiv.org The spatial probability distribution for this compound shows its highest probability of being located in the pore intersections, with an increasing tendency to occupy the straight channels as the alkyl chain length increases. rsc.org A unique diffusion mechanism, described as a molecular "3-point turn," has been observed in simulations. rsc.orgresearchgate.net This maneuver, which involves the alkyl chain moving from a straight pore into a sinusoidal one, allows the bulky aromatic head to reorient within the pore intersection, enhancing the molecule's ability to navigate the three-dimensional channel network and access all potential catalytic sites. rsc.orgresearchgate.net

Table 1: Diffusion Characteristics of Aromatic Aldehyde Promoters in ZSM-5 Zeolite

| Feature | Observation | Source |

|---|---|---|

| Relative Diffusion Rate | Slow; similar diffusion coefficients irrespective of alkyl chain length. | rsc.org, chemrxiv.org |

| Preferential Pathway | Higher preference for diffusion in the straight pores. | rsc.org, chemrxiv.org |

| Spatial Location | Highest probability found in pore intersections. | rsc.org |

| Unique Mechanism | Observation of a molecular '3-point turn' to navigate intersections. | rsc.org, researchgate.net |

The effectiveness of this compound as a promoter is intrinsically linked to its interactions with the zeolite framework and its catalytic Brønsted acid sites. rsc.org MD simulations and quantum mechanical calculations have been used to quantify these interactions, primarily through the calculation of adsorption energies. rsc.orgrsc.org

Calculations show that this compound binds strongly to the Brønsted acid sites in H-ZSM-5. rsc.org The adsorption is significantly more favorable than that of methanol or water, ensuring that the promoter can effectively compete for and occupy the active sites to initiate the catalytic cycle. rsc.org The long pentyl chain contributes to strong dispersion interactions with the zeolite pore walls, further stabilizing the adsorbed molecule. chemrxiv.org This strong adsorption is considered a critical factor in determining the high efficiency of the promoter. rsc.org

Table 2: Calculated Adsorption Energies on a Brønsted Acid Site in H-ZSM-5

| Molecule | Adsorption Energy (kJ/mol) | Conformation/Note |

|---|---|---|

| This compound | -192 | Conformation (a) |

| This compound | -199 | Conformation (b) |

| Methanol | -118 | H-bonded to the same site |

| Water | -99 | H-bonded to the same site |

Data sourced from molecular modeling studies. rsc.org

Conformational Dynamics of this compound in various environments

The conformational flexibility of this compound, particularly the orientation of its pentyl chain, plays a crucial role in its interaction with different environments, such as within the pores of zeolites. Molecular dynamics simulations have been employed to understand these dynamics.

Recent research has investigated the diffusion of a series of 4-n-alkyl benzaldehydes, including this compound, within ZSM-5 zeolite, a material used in catalysis. chemrxiv.orgresearchgate.netresearchgate.net These studies are critical for understanding its role as a promoter in the methanol to dimethyl ether (DME) reaction. rsc.org

Classical molecular dynamics simulations in the NVT ensemble have shown that, unlike linear methyl esters where diffusion decreases with increasing alkyl chain length, aromatic aldehyde promoters like this compound have similar diffusion coefficients. chemrxiv.orgresearchgate.netresearchgate.net Interestingly, benzaldehyde itself has the lowest diffusion coefficient in this series. chemrxiv.orgresearchgate.net

A key finding is the preferential movement of these promoters within the straight pores of the zeolite. chemrxiv.orgresearchgate.net The simulations also revealed a novel "3-point turn" diffusion mechanism within the pore intersections, highlighting the complex molecular maneuvers that occur in such constrained environments. chemrxiv.orgresearchgate.netresearchgate.net With an increasing chain length in the 4-n-alkyl benzaldehydes, there is a greater tendency for the molecule to lie in the straight pore and around identified bottlenecks. chemrxiv.org

The adsorption energy of this compound in zeolites shows considerable variability depending on the conformer selected for geometry optimization, indicating the significance of conformational states in its catalytic activity. rsc.org

Table 1: Estimated Self-Diffusion Coefficients of 4-n-Alkyl Benzaldehydes in ZSM-5 Zeolite

| Compound | Diffusion Coefficient (D*) (10⁻⁵ cm²/s) |

|---|---|

| Benzaldehyde | ~2.5 |

| 4-Methylbenzaldehyde (B123495) | ~3.0 |

| 4-Ethylbenzaldehyde | ~3.2 |

| 4-Propylbenzaldehyde | ~3.1 |

| 4-Butylbenzaldehyde | ~3.0 |

Data adapted from molecular dynamics simulations. chemrxiv.orgresearchgate.net

Molecular Docking and Drug Design Applications

Molecular docking studies have been instrumental in exploring the potential of this compound and its derivatives as enzyme inhibitors. researchgate.net A significant area of this research is its activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govshirazu.ac.irnih.govresearchgate.net

Studies on 4-substituted benzaldehydes have shown that they can inhibit tyrosinase activity. nih.gov For instance, this compound has been identified as a full and mixed-type inhibitor of the diphenolase activity of mushroom tyrosinase. researchgate.net This is in contrast to other derivatives like 4-halogenated benzaldehydes, which act as partial noncompetitive inhibitors. researchgate.net The nature of the substituent at the 4-position appears to determine whether the inhibition is partial or full, with bulky substituents like the pentyl group favoring full inhibition. researchgate.net

The proposed mechanism of inhibition involves the formation of a Schiff base between the aldehyde group of the benzaldehyde derivative and a primary amino group within the enzyme's active site. nih.gov Molecular docking simulations help to visualize and analyze the binding orientation and affinity of these compounds within the tyrosinase active site, providing insights for the design of more potent inhibitors. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. srmist.edu.in This approach is valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. srmist.edu.inresearchgate.netturkjps.org

While specific, in-depth QSAR studies focusing solely on this compound are not extensively documented in the public domain, the principles of QSAR have been applied to broader classes of benzaldehyde derivatives to understand their inhibitory effects on enzymes like tyrosinase. nih.govshirazu.ac.irnih.govresearchgate.net These studies typically involve calculating various molecular descriptors for a series of compounds and then developing a mathematical model that relates these descriptors to their measured biological activity.

For benzaldehyde derivatives, key descriptors often include:

Lipophilic parameters: Such as the partition coefficient (log P), which describes the hydrophobicity of the molecule. srmist.edu.in

Electronic parameters: Like the Hammett constant, which quantifies the electron-donating or electron-withdrawing nature of substituents. srmist.edu.in

Steric parameters: Such as Taft's constant, which accounts for the size and shape of the substituents. srmist.edu.in

In the context of tyrosinase inhibition by 4-substituted benzaldehydes, QSAR models have suggested that steric factors at the 4-position play a crucial role in determining the mode of inhibition (partial vs. full). researchgate.net For a series of aromatic aldehyde promoters in zeolite catalysis, multivariate linear regression analysis has been used to build interpretable models for their promotional activity, incorporating molecular descriptors calculated through molecular modeling. researchgate.net

Applications of 4 Pentylbenzaldehyde in Advanced Materials Research

Liquid Crystal Technology Development

The development of liquid crystals (LCs) is a significant application of 4-pentylbenzaldehyde, primarily through its use in synthesizing Schiff base compounds. Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals, and their molecular alignment can be manipulated by external fields, making them essential for display technologies. mdpi.comd-nb.infocolorado.edu

The synthesis of liquid crystals from this compound typically involves a condensation reaction with a primary amine, such as a substituted aniline (B41778), to form an imine or Schiff base. environmentaljournals.orgresearchgate.net The general structure of these molecules consists of a rigid core, often composed of multiple phenyl rings, and flexible terminal alkyl chains. The reaction between this compound and an aniline derivative, for example, creates a -(CH=N)- linkage, which contributes to the rigid, linear molecular shape required for mesophase (liquid crystal phase) formation. researchgate.net

The pentyl group of this compound serves as a flexible terminal chain. The length and flexibility of such alkyl chains are crucial in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. researchgate.net The presence of the pentyl chain helps to lower the melting point of the compound and promote the formation of the desired mesophase by influencing intermolecular interactions and molecular packing. environmentaljournals.org For instance, the reaction of this compound with 4-pentylaniline (B1581728) produces a molecule with two terminal pentyl chains, a structure conducive to forming a nematic phase, where molecules have long-range orientational order but no positional order. researchgate.netrsc.org

| Reactant 1 | Reactant 2 | Product | Significance of Components |

|---|---|---|---|

| This compound | 4-Pentylaniline | N-(4-pentylbenzylidene)-4-pentylaniline (Schiff Base) | The aldehyde and amine form a rigid imine linkage. The terminal pentyl groups provide flexibility, influencing the stability and temperature range of the nematic liquid crystal phase. researchgate.net |

Research has shown that Schiff bases derived from various benzaldehydes can exhibit nematic and smectic phases, which are critical for applications in electro-optical displays. researchgate.net The specific architecture derived from this compound contributes to the synthesis of materials with tunable mesomorphic properties. environmentaljournals.orgresearchgate.net

Polymer Synthesis and Modification

The aldehyde group is a highly versatile functional handle in polymer chemistry, enabling both the synthesis of new polymers and the modification of existing ones. advancedsciencenews.com this compound, as a functional monomer precursor or a modifying agent, is valuable in creating polymers with tailored properties. Its applications are primarily centered on post-polymerization modification (PPM), where a pre-formed polymer is chemically altered. nih.govx-mol.netunion.edu

In PPM, a polymer containing a reactive group is treated with a molecule that will attach to that group. Polymers functionalized with hydrazide groups, for instance, can readily react with aldehydes like this compound to form stable acyl hydrazone linkages. nih.gov This allows for the precise introduction of the pentyl-phenyl moiety onto a polymer backbone, which can alter the polymer's properties, such as its hydrophobicity or its interaction with other materials.

Another key strategy is the modification of polymers that already contain aldehyde groups. A polymer synthesized with 4-vinylbenzaldehyde (B157712) units (a close structural relative) can undergo various transformations at the aldehyde site. nih.govnih.gov These reactions include:

Reductive Etherification : The aldehyde group reacts with an alcohol in the presence of a reducing agent to form an ether linkage. researchgate.net

Reductive Amination : The aldehyde reacts with a primary or secondary amine to form an intermediate imine, which is then reduced to a stable amine linkage. nih.gov

Allylation : A nucleophilic addition reaction that converts the aldehyde to a homoallylic alcohol, which provides both a secondary alcohol and a terminal alkene group for further orthogonal modifications. acs.org

These modification techniques demonstrate how the reactivity of the aldehyde group, as found in this compound, can be exploited to create complex and multifunctional polymers from simple precursors. nih.govx-mol.net

| Reaction Type | Polymer Functional Group | Modifying Agent | Resulting Linkage/Functionality | Research Finding |

|---|---|---|---|---|

| Hydrazone Formation | Poly(acryloyl hydrazide) | This compound | Acyl Hydrazone | Hydrazide-functionalized polymers react readily with aldehydes to form stable hydrazones, allowing for the introduction of specific side chains. nih.gov |

| Reductive Etherification | Pendant Aldehyde Polymer | Various Alcohols | Ether | Aldehyde-functional polymers can be efficiently converted to the corresponding ethers using a reducing agent like chlorodimethylsilane. researchgate.net |

| Barbier-type Allylation | Pendant Aldehyde Polymer | Allyl Bromide/Indium | Homoallylic Alcohol | This reaction introduces secondary alcohol and terminal alkene groups, which can be used for subsequent orthogonal functionalization. acs.org |

Nanomaterials Functionalization

Functionalizing nanoparticles to enhance their properties or to target them for specific applications is a cornerstone of nanotechnology. This compound can be used in this context, where its aldehyde group serves as a reactive site for attaching molecules to nanoparticle surfaces. mdpi-res.comfrontiersin.org The functionalization can improve the stability, catalytic activity, or biocompatibility of the nanomaterials. mdpi.com

The aldehyde group can be used to covalently link this compound or its derivatives to nanoparticles. For example, nanoparticles with amine-functionalized surfaces can react with the aldehyde via reductive amination to form a stable C-N bond. Alternatively, the aldehyde can be used to attach other functional molecules to the nanoparticle surface. Research has demonstrated that gold (AuNPs) and silver (AgNPs) nanoparticles can be functionalized for various purposes, including as antimicrobial agents. mdpi-res.commdpi.com

One study highlighted the use of 4-mercaptophenylboronic acid (4-MPBA), a benzaldehyde-related compound, to functionalize gold nanoparticles for the colorimetric detection of pathogenic bacteria. frontiersin.org The thiol group of 4-MPBA binds strongly to the gold surface, while the boronic acid group interacts with the bacterial cell wall. This principle can be extended to this compound by first modifying it to include a thiol or other surface-anchoring group. The aldehyde then remains available for further reactions, such as linking to bioreceptors or other targeting ligands. frontiersin.org The pentyl group can also play a role by modifying the hydrophobic/hydrophilic balance at the nanoparticle surface.

| Nanoparticle Type | Functionalization Strategy | Role of Aldehyde | Potential Application |

|---|---|---|---|

| Amine-coated Silica (B1680970) or Gold Nanoparticles | Reductive Amination | Reacts with surface amines to form a stable covalent bond. | Creating stable, functionalized nanoparticles for sensing or catalysis. nih.gov |

| Gold or Silver Nanoparticles | Ligand Exchange/Self-Assembly | Part of a bifunctional ligand (e.g., a thiol-aldehyde) that attaches to the nanoparticle surface. | Developing antimicrobial nanoparticles or colorimetric sensors. mdpi-res.comfrontiersin.org |

Photoactive Materials

Photoactive materials are substances that change their properties upon exposure to light. This compound is a precursor for synthesizing such materials, particularly through the formation of Schiff bases, which can exhibit photochromism. rsc.org Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra.

The photoactivity of Schiff bases stems from the isomerization of the carbon-nitrogen double bond (C=N) upon irradiation with light, typically UV light. rsc.org The molecule can switch from the more stable trans-isomer to the cis-isomer. This isomerization process alters the molecule's shape and electronic properties, leading to a change in its color or other optical characteristics. When the light source is removed, the molecule may revert to its stable state either thermally or by irradiation with light of a different wavelength.

Research on chiral Schiff base derivatives has shown that when doped into liquid crystals, they can induce a significant shift in the material's reflection wavelength upon UV irradiation. rsc.org This effect is driven by the photo-induced structural change of the Schiff base dopant. By using this compound to construct the core of such photoactive molecules, it is possible to create materials for applications like optical data storage, molecular switches, and smart windows that respond to light conditions. The pentyl group can further influence the solubility and compatibility of the photoactive molecule within a host material, such as a polymer or liquid crystal matrix.

| Derived Material | Photoactive Mechanism | Observed Effect | Potential Application |

|---|---|---|---|

| Schiff Base (Imine) | Trans-cis isomerization of the C=N double bond upon UV irradiation. rsc.org | Reversible change in absorption spectrum (color change). | Optical switches, security inks, light-responsive materials. |

| Schiff Base-Doped Chiral Nematic Liquid Crystal | Photo-induced isomerization of the dopant alters the helical structure of the liquid crystal. rsc.org | Large, reversible shift in the selective reflection wavelength. | Tunable optical filters, smart windows, sensors. |

Catalytic Applications and Reaction Promotion Involving 4 Pentylbenzaldehyde

Role as a Promoter in Methanol (B129727) Dehydration to Dimethyl Ether (DME)

Recent research has highlighted the exceptional role of 4-pentylbenzaldehyde as a promoter in the zeolite-catalyzed dehydration of methanol to produce dimethyl ether (DME), a valuable chemical intermediate and clean fuel. chemrxiv.orgrsc.org Aromatic aldehydes, including this compound, have been identified as potent promoters for this reaction at low temperatures, typically between 110 and 150 °C. chemrxiv.orgrsc.org

Zeolite-Catalyzed Reactions (e.g., H-ZSM-5, H-ZSM-11)

The promotional effect of this compound is particularly pronounced in conjunction with medium-pore zeolites such as H-ZSM-5 and H-ZSM-11. chemrxiv.orgresearchgate.net These solid acid catalysts provide a confined environment that enhances the efficiency of the dehydration reaction. rsc.org For instance, in the presence of H-ZSM-5, this compound can dramatically increase the space-time yield (STY) of DME. chemrxiv.org Studies have shown that with an H-ZSM-5 catalyst with a silica-to-alumina ratio (SAR) of 80, the addition of this compound led to a 59-fold increase in the DME STY compared to the unpromoted reaction. chemrxiv.org The promotion is reversible, and the catalyst's original activity can be restored by removing the aldehyde from the methanol feed. chemrxiv.orgrsc.org

Impact of Concentration on Catalytic Efficiency

The concentration of this compound has a significant impact on its promotional effectiveness. It has been shown to be a potent promoter even at very low concentrations, as low as 1 ppm relative to methanol. chemrxiv.orgresearchgate.net At a concentration of just 0.0001 mol% (1 ppm), this compound was able to increase the DME STY by a factor of ten. researchgate.net Increasing the concentration further enhances its effect. For example, at 110 °C with an H-ZSM-5 SAR 80 catalyst, increasing the concentration of this compound led to a significant rise in the DME STY, reaching a maximum of 990 g kg⁻¹ h⁻¹ at a concentration of 0.02 mol%. rsc.orgresearchgate.net In another experiment at 150 °C with the same catalyst, a 0.01 mol% concentration of the aldehyde increased the methanol conversion from 12% to 88% while maintaining over 99% selectivity to DME. chemrxiv.org

Table 1: Effect of this compound Concentration on DME Space-Time Yield (STY)

| Catalyst | Temperature (°C) | Promoter Concentration (mol%) | DME STY (g kg⁻¹ h⁻¹) | Fold Increase in STY |

| H-ZSM-5 SAR 80 | 110 | 0 (unpromoted) | 16 | - |

| H-ZSM-5 SAR 80 | 110 | 0.0001 (1 ppm) | 165 | 10 |

| H-ZSM-5 SAR 80 | 110 | 0.01 | 946 | 59 |

| H-ZSM-5 SAR 80 | 110 | 0.02 | 990 | 62 |

Data sourced from multiple experimental runs under similar conditions. chemrxiv.orgrsc.orgresearchgate.net

Mechanistic Insights into Aldehyde Promotion

The promotional effect of aromatic aldehydes like this compound is attributed to the creation of an alternative and more favorable reaction pathway for DME formation. chemrxiv.orgresearchgate.net The proposed mechanism involves the competitive adsorption of the aldehyde onto the Brønsted acid sites of the zeolite catalyst. chemrxiv.orgrsc.org This is followed by a reaction with methanol to form a hemiacetal intermediate. chemrxiv.orgrsc.org The subsequent loss of a water molecule from this intermediate generates a highly reactive methyl oxonium species, [ArC(H)(=O-Me)]+. chemrxiv.orgrsc.org This transient species then readily reacts with another methanol molecule via an SN2 mechanism to produce DME, regenerating the aldehyde promoter and the acid site in the process. chemrxiv.orgrsc.org The presence of electron-donating groups on the aromatic ring, such as the pentyl group in this compound, stabilizes this methyl oxonium intermediate, thereby enhancing the promotional activity. chemrxiv.org

Comparison with Other Aromatic Aldehyde Promoters

When compared to other aromatic aldehyde promoters, this compound stands out for its superior performance. chemrxiv.orgresearchgate.net In studies comparing a range of substituted benzaldehydes, the potency of the promoter was found to be tunable by altering the substituent on the aromatic ring. chemrxiv.orgrsc.org A clear trend was observed where increasing the length of the alkyl group at the 4-position of the benzaldehyde (B42025) led to a significant increase in the DME STY. chemrxiv.org For instance, with an H-ZSM-5 SAR 80 catalyst, the DME STY increased progressively as the alkyl group was lengthened from methyl to n-pentyl. chemrxiv.org this compound consistently demonstrated the highest promotional activity among the tested 4-alkylbenzaldehydes. chemrxiv.org

Table 2: Comparison of Maximum DME STY for Various Aromatic Aldehyde Promoters

| Promoter | Maximum DME STY (g kg⁻¹ h⁻¹) |

| 4-n-Pentylbenzaldehyde | 990 |

| 4-Methoxybenzaldehyde | 925 |

| 4-Methylbenzaldehyde (B123495) | 728 |

| Benzaldehyde | 559 |

| 4-Chlorobenzaldehyde | 305 |

| 4-Trifluoromethylbenzaldehyde | 66 |

Conditions: H-ZSM-5 SAR 80 catalyst at 110 °C. researchgate.net

Use as a Building Block in Organic Synthesis

Beyond its catalytic applications, this compound is a valuable building block in the field of organic synthesis. cymitquimica.comcymitquimica.comlookchem.com Its aldehyde functional group and the pentyl-substituted benzene (B151609) ring provide a versatile scaffold for the construction of more complex molecules. lookchem.com This makes it a useful starting material in various chemical reactions aimed at creating new organic compounds with specific properties and functionalities. cymitquimica.com

Applications in Cross-Coupling Reactions

The structure of this compound lends itself to participation in cross-coupling reactions, a powerful class of reactions in organic chemistry used to form carbon-carbon and carbon-heteroatom bonds. lookchem.comwikipedia.org While specific examples of its direct use in named cross-coupling reactions like Suzuki or Heck couplings are not extensively detailed in the provided context, its nature as an aromatic aldehyde makes it a suitable substrate for such transformations. smolecule.com These reactions typically involve the coupling of an organohalide with an organometallic compound, catalyzed by a transition metal complex, often palladium-based. wikipedia.org The aldehyde group can be a site for further functionalization either before or after a cross-coupling reaction on the aromatic ring. lookchem.com

Catalysis in Imine Formation and Polymerization

This compound serves as a valuable substrate in catalytic reactions, particularly in the formation of imines and the synthesis of polymers. These transformations are often facilitated by specific catalysts that enhance reaction rates and yields.

Catalysis in Imine Formation

The reaction of an aldehyde with a primary amine to form an imine is a fundamental process in organic chemistry. masterorganicchemistry.com This condensation reaction typically requires a catalyst to proceed efficiently. masterorganicchemistry.com Research has explored the catalytic effects of various compounds on the formation of imines from this compound.

One study investigated the reaction between this compound and 4-pentylaniline (B1581728), which produces the corresponding imine. researchgate.netnih.govrsc.org This research explored the catalytic activity of phosphine (B1218219) oxide oligomers in a toluene-d8 (B116792) solvent. researchgate.netnih.govrsc.org The study found that certain oligomers could significantly accelerate the reaction. nih.govrsc.org Specifically, a trimeric phosphine oxide oligomer (AAA) demonstrated notable catalytic effects, while a dimeric version (AA) and a simple phosphine oxide (nBu3PO) showed no significant rate enhancement compared to the uncatalyzed reaction. nih.govrsc.org The proposed mechanism for this catalysis involves the formation of a hydrogen bond between the aldehyde substrate and the catalyst, which activates the aldehyde for reaction with the aniline (B41778). nih.govrsc.org The reaction is first order with respect to the AAA catalyst, confirming its role as the active species. rsc.org

The following table summarizes the research findings on the catalytic effect of phosphine oxide oligomers on the half-life of this compound during imine formation.

| Catalyst | Concentration | Substrate & Reagents | Solvent | Half-life of Aldehyde (hours) |

| None (Control) | N/A | 20 mM this compound, 40 mM 4-pentylaniline | Toluene-d8 | ~22 |

| nBu3PO | 10 mM | 20 mM this compound, 40 mM 4-pentylaniline | Toluene-d8 | ~22 |

| AA (Dimer) | 5 mM | 20 mM this compound, 40 mM 4-pentylaniline | Toluene-d8 | ~22 |

| AAA (Trimer) | 3.3 mM | 20 mM this compound, 40 mM 4-pentylaniline | Toluene-d8 | ~4 |

This data is sourced from studies investigating the effects of phosphine oxide oligomers on imine formation. researchgate.netnih.govrsc.org

Catalysis in Polymerization

This compound, as a difunctional monomer (assuming a second reactive group on the pentyl chain or the aromatic ring in a different context, or more commonly, used in conjunction with another difunctional monomer), has potential applications in step-growth polymerization to produce polymers such as poly(azomethine)s. mdpi.comwikipedia.org Poly(azomethine)s, also known as polyimines or Schiff-base polymers, are synthesized through the polycondensation of diamines with dicarbonyl monomers. mdpi.com

The synthesis of these polymers is often catalyzed by acids. researchgate.net For instance, the acid-catalyzed polycondensation of a dialdehyde (B1249045) with a diamine in ethanol (B145695) can produce poly(azomethine)s. researchgate.net Another common method involves solution-phase polycondensation using p-toluenesulfonic acid monohydrate (PTSA) as a catalyst in a mixture of DMF and toluene. mdpi.com The reaction is typically heated under reflux to remove water, which drives the polymerization forward. mdpi.com

While specific research detailing the polymerization of this compound into high molecular weight polymers is not prevalent in the provided sources, the general principles of poly(azomethine) synthesis can be applied. A hypothetical polycondensation involving this compound would likely react it with a suitable diamine in the presence of an acid catalyst. The properties of the resulting polymer would be influenced by the structure of the diamine co-monomer and the polymerization conditions.

The table below outlines typical conditions for the synthesis of poly(azomethine)s from aromatic aldehydes, which would be applicable to this compound.

| Monomers | Catalyst | Solvent(s) | Reaction Conditions | Polymer Type |

| Aromatic Dialdehyde, Diamine | Glacial Acetic Acid | Ethanol | Dropwise addition, followed by reaction | Poly(azomethine) researchgate.net |

| Bis-aldehyde Monomer, Diamine | p-Toluenesulfonic Acid Monohydrate (PTSA) | DMF, Toluene | Reflux with azeotropic water removal | Poly(azomethine) mdpi.com |

| Terephthalaldehyde, Diamino Compound | None (Green Chemistry) | Absolute Ethanol | Stirring at room temperature for several days | Poly(azomethine) mdpi.com |

This table presents generalized conditions for poly(azomethine) synthesis based on established literature. mdpi.comresearchgate.netmdpi.com

Biological and Pharmaceutical Research Applications of 4 Pentylbenzaldehyde and Its Analogs

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, and is also responsible for the browning of fruits and vegetables. brieflands.comresearchgate.netwikipedia.org The inhibition of tyrosinase is therefore a significant area of research for the development of skin whitening agents and food preservatives. researchgate.netnih.gov

Inhibition Kinetics and Mechanism (e.g., Mixed-Type Inhibition)

Research has shown that 4-pentylbenzaldehyde acts as a potent inhibitor of mushroom tyrosinase. tandfonline.com Unlike some simpler benzaldehyde (B42025) derivatives that exhibit partial noncompetitive inhibition, this compound demonstrates a full and mixed-type inhibition of the enzyme's diphenolase activity. researchgate.net This suggests a more complex interaction with the enzyme, potentially involving binding to both the free enzyme and the enzyme-substrate complex. The steric bulk of the pentyl group at the 4-position is thought to be a key factor in this shift from partial to full inhibition. researchgate.netnih.gov

Studies on various alkylbenzaldehydes have further elucidated these mechanisms. For instance, o-tolualdehyde and m-tolualdehyde have been identified as mixed-type inhibitors, while p-alkylbenzaldehydes, including this compound, generally act as uncompetitive inhibitors of the diphenolase activity. tandfonline.comtandfonline.com This indicates that they primarily bind to the enzyme-substrate complex. In contrast, for monophenolase activity, o-tolualdehyde and m-tolualdehyde can increase the lag time and reduce the steady-state activity, whereas p-alkylbenzaldehydes only affect the steady-state activity, highlighting different inhibitory actions. tandfonline.comtandfonline.com

Structure-Activity Relationships for Tyrosinase Inhibition

The structure of the inhibitor plays a crucial role in its effectiveness against tyrosinase. For 4-substituted benzaldehyde derivatives, the aldehyde group is believed to form a Schiff base with a primary amino group within the enzyme's active site. nih.govescholarship.org The nature of the substituent at the 4-position significantly influences the inhibitory potency.